Navigating the Therapeutic Potential of the 6-Substituted-3H-thieno[2,3-d]pyrimidin-4-one Scaffold: A Technical Guide
Navigating the Therapeutic Potential of the 6-Substituted-3H-thieno[2,3-d]pyrimidin-4-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for a Specific CAS Number
In the landscape of chemical compound identification, the CAS (Chemical Abstracts Service) number is an unequivocal identifier. Our investigation into the specific molecule, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , did not yield a publicly registered CAS number at the time of this guide's compilation. This suggests the compound may be a novel entity, not yet widely synthesized or cataloged in major chemical databases. However, the absence of a specific CAS number does not diminish the profound therapeutic relevance of its core scaffold. This guide, therefore, broadens its focus to the well-documented and highly significant class of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one derivatives , providing a robust framework for understanding their synthesis, properties, and vast biological potential. The principles and protocols detailed herein are directly applicable to the rational design and evaluation of the titular compound.
Introduction: The Thieno[2,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system of immense interest in drug discovery.[1] Its structural resemblance to purine bases like adenine and guanine allows it to function as a bioisostere, enabling interaction with a wide array of biological targets such as enzymes, receptors, and cellular signaling pathways.[1] This mimicry is a cornerstone of its diverse pharmacological profile. Thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The presence of this scaffold in FDA-approved drugs and clinical trial candidates underscores its therapeutic potential and favorable safety profile.[1]
The 6-position of the thieno[2,3-d]pyrimidin-4-one core is a key vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into the synthesis, properties, and biological activities of derivatives substituted at this critical position.
Synthesis and Physicochemical Properties
The synthesis of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one derivatives typically begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.
General Synthetic Approach
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is through the cyclization of an appropriately substituted 2-aminothiophene derivative.[4]
Protocol: Representative Synthesis of a 6-Substituted-Thieno[2,3-d]pyrimidin-4-one
-
Gewald Aminothiophene Synthesis: A one-pot reaction involving an alpha-methylene ketone (e.g., a ketone bearing a tert-butyl group at the alpha position to introduce the desired substituent at the eventual 6-position), a cyanoacetamide, and elemental sulfur in the presence of a base like morpholine.[5]
-
Cyclization with Formamide: The resulting 2-aminothiophene-3-carboxamide is then heated under reflux with formamide to construct the pyrimidine ring, yielding the 3H-thieno[2,3-d]pyrimidin-4-one core.[6][7]
-
Alternative Cyclization: For further derivatization, the 2-aminothiophene-3-carbonitrile can be reacted with various reagents. For instance, treatment with different aldehydes in the presence of an acid catalyst can yield a range of 2-substituted derivatives.[5]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-ones.
Physicochemical Properties
The physicochemical properties of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one derivatives are significantly influenced by the nature of the substituent at the 6-position.
| Property | General Observation | Influence of 6-Substituent |
| Solubility | Generally low in aqueous media, higher in organic solvents like DMSO and DMF. | Introduction of polar groups can enhance aqueous solubility. |
| Melting Point | Typically high, often decomposing at elevated temperatures.[8] | Varies depending on the substituent's size, polarity, and crystal packing. |
| Lipophilicity (LogP) | Generally lipophilic, facilitating membrane permeability. | Bulky, non-polar groups like tert-butyl increase lipophilicity. |
| Chemical Stability | The fused ring system is generally stable. | The pyrimidinone tautomer is the predominant form. |
Biological Activity and Therapeutic Applications
The thieno[2,3-d]pyrimidin-4-one scaffold is a versatile platform for the development of a wide range of therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives.[2][9][10] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
3.1.1. Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[11][12][13]
-
VEGFR-2 Inhibition: Certain derivatives have shown excellent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][13]
-
EGFR Inhibition: Some analogs act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to other therapies.[14]
-
c-Met Inhibition: Dual inhibition of c-Met and VEGFR-2 has been reported, offering a multi-targeted approach to cancer treatment.[13]
-
PI3K Inhibition: The scaffold has been utilized to develop inhibitors of Phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival pathways.[5]
-
FLT3 Kinase Inhibition: Thieno[2,3-d]pyrimidines have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12]
Diagram: Kinase Inhibition by Thieno[2,3-d]pyrimidines
Caption: The thieno[2,3-d]pyrimidine scaffold as a versatile kinase inhibitor.
3.1.2. Other Anticancer Mechanisms
Beyond kinase inhibition, these compounds have shown other anticancer activities:
-
Inhibition of One-Carbon Metabolism: 6-substituted thieno[2,3-d]pyrimidines have been developed as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in de novo purine biosynthesis.[15][16]
-
Induction of Apoptosis and Autophagy: Some derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.[17]
Table: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target(s) | Cancer Cell Lines | Reported Activity | Reference |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Not specified | Melanoma (MDA-MB-435) | Cytotoxic (GP = -31.02%) | [9][10] |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Not specified | A549, MCF-7 | Potent anti-proliferative effects | [18] |
| Thieno[2,3-d]pyrimidines with sulfonamide moieties | Not specified | Breast (MCF7) | Higher activity than Doxorubicin | [2] |
| 6-Substituted thieno[2,3-d]pyrimidines | GARFTase, AICARFTase | KB, NCI-IGROV1 | Potent anti-proliferative activity | [15][16] |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents.
-
Antibacterial Activity: Derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20]
-
Antifungal Activity: Certain analogs have demonstrated potent antifungal properties.[21]
-
Antiviral Activity: The scaffold has been investigated for the development of agents against viruses such as HIV-1.[3]
Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, offering a versatile and adaptable platform for the design of novel therapeutic agents. While the specific compound 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one awaits detailed characterization and a designated CAS number, the extensive research on analogous structures provides a clear and compelling roadmap for its potential development. The established synthetic routes and the profound understanding of its biological interactions, particularly as a kinase inhibitor and an antimicrobial agent, position this entire class of compounds at the forefront of drug discovery research. Future efforts will likely focus on further optimizing the substituents at the 6-position and other points of diversification to enhance potency, selectivity, and pharmacokinetic properties, ultimately translating the immense potential of this scaffold into clinically effective therapies.
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